

What are the physical and chemical properties of 2'-Hydroxylagarotetrol?

Author: BenchChem Technical Support Team. Date: December 2025



2'-Hydroxylagarotetrol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxylagarotetrol is a phenylethylketone derivative that has been isolated from agarwood, the resinous heartwood of Aquilaria species.[1] As a member of the chromone family of compounds found in this valuable natural product, **2'-Hydroxylagarotetrol** holds potential for further investigation into its physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the known characteristics of **2'-Hydroxylagarotetrol**, alongside predicted properties and potential biological activities based on closely related compounds. Detailed experimental protocols are also included to facilitate further research and drug discovery efforts.

Chemical and Physical Properties

While specific experimental data for some physical properties of **2'-Hydroxylagarotetrol** are not readily available in the public domain, its fundamental chemical properties have been documented.

Table 1: Chemical Properties of 2'-Hydroxylagarotetrol



Property	Value	Source
Molecular Formula	C17H18O7	[1]
Molecular Weight	334.32 g/mol	[1]
CAS Number	135308-83-7	[1]
SMILES	O=C1C2=C(OC(CCC3=C(O)C =CC=C3)=C1)INVALID-LINK- INVALID-LINKINVALID- LINK[C@H]2O	[1]

Table 2: Physical Properties of 2'-Hydroxylagarotetrol

Property	Value
Melting Point	Not reported
Boiling Point	Not reported
Solubility	Not reported
Appearance	Not reported

Spectroscopic Data

Detailed experimental spectroscopic data for **2'-Hydroxylagarotetrol** is not currently available in published literature. However, based on its chemical structure as a phenylethylketone derivative, the following tables outline the expected characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predicted values are for guidance and require experimental verification.

Table 3: Predicted ¹H NMR Spectral Data for the Core Structure of **2'-Hydroxylagarotetrol**



Chemical Shift (ppm)	Multiplicity	Assignment
6.0 - 8.0	m	Aromatic protons
2.5 - 3.5	m	Methylene protons (-CH2-)
3.5 - 5.0	m	Methine protons (-CH-)
9.0 - 13.0	S	Phenolic hydroxyl proton (-OH)

Table 4: Predicted ¹³C NMR Spectral Data for the Core Structure of **2'-Hydroxylagarotetrol**

Chemical Shift (ppm)	Assignment
180 - 200	Carbonyl carbon (C=O)
110 - 160	Aromatic carbons
60 - 80	Carbons attached to hydroxyl groups
20 - 40	Methylene carbons

Table 5: Predicted IR Absorption Bands for 2'-Hydroxylagarotetrol

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration
3500 - 3200	Strong, Broad	O-H stretch (hydroxyl groups)
3100 - 3000	Medium	C-H stretch (aromatic)
2960 - 2850	Medium	C-H stretch (aliphatic)
1680 - 1640	Strong	C=O stretch (ketone)
1600 - 1450	Medium to Strong	C=C stretch (aromatic)

Table 6: Predicted Mass Spectrometry Fragmentation for 2'-Hydroxylagarotetrol



m/z	Interpretation
334	[M] ⁺ (Molecular ion)
316	[M - H ₂ O] ⁺
205	Fragmentation of the chromone ring
121	Fragmentation of the phenylethyl side chain

Potential Biological Activity and Signaling Pathway

While direct studies on the biological activity of **2'-Hydroxylagarotetrol** are limited, extensive research on a closely related class of compounds from agarwood, the 2-(2-phenylethyl)chromones, provides strong indications of its potential therapeutic effects. Numerous studies have demonstrated that 2-(2-phenylethyl)chromone derivatives possess significant anti-inflammatory properties.

A key mechanism underlying this anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of proinflammatory genes, inducing the transcription of mediators such as inducible nitric oxide synthase (iNOS), which in turn leads to the production of nitric oxide (NO), a key inflammatory molecule.

It is hypothesized that **2'-Hydroxylagarotetrol**, like other 2-(2-phenylethyl)chromones, may inhibit the degradation of $I\kappa B\alpha$, thereby preventing the nuclear translocation of $NF-\kappa B$ and suppressing the expression of pro-inflammatory genes.

Caption: Proposed anti-inflammatory signaling pathway of 2'-Hydroxylagarotetrol.

Experimental Protocols

To investigate the potential anti-inflammatory activity of **2'-Hydroxylagarotetrol**, a key experiment is to measure its effect on nitric oxide production in a cellular model of

Foundational & Exploratory





inflammation. The following is a detailed protocol for a nitric oxide assay using the murine macrophage cell line RAW264.7.

Protocol: Determination of Nitric Oxide Production in LPS-Stimulated RAW264.7 Macrophages

- 1. Materials and Reagents:
- RAW264.7 murine macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- 2'-Hydroxylagarotetrol
- Dimethyl sulfoxide (DMSO)
- Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B:
 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (NaNO2) standard
- 96-well cell culture plates
- Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm
- 2. Cell Culture and Seeding:
- Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 μL of culture medium.
- Incubate the plate for 24 hours to allow the cells to adhere.



3. Treatment:

- Prepare a stock solution of 2'-Hydroxylagarotetrol in DMSO.
- Prepare serial dilutions of 2'-Hydroxylagarotetrol in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.
- After the 24-hour incubation, remove the old medium from the wells and replace it with 100 μL of fresh medium containing the different concentrations of 2'-Hydroxylagarotetrol.
- Include a vehicle control group (medium with the same concentration of DMSO) and a
 positive control group (e.g., a known inhibitor of iNOS).
- Pre-incubate the cells with 2'-Hydroxylagarotetrol for 1-2 hours.
- Stimulate the cells by adding 10 μL of LPS solution (final concentration of 1 μg/mL) to all wells except for the negative control group (which receives 10 μL of medium).
- Incubate the plate for another 24 hours.
- 4. Nitric Oxide Measurement (Griess Assay):
- Prepare a sodium nitrite standard curve (0-100 μM) in culture medium.
- After the 24-hour stimulation period, carefully collect 50 μ L of the cell culture supernatant from each well and transfer it to a new 96-well plate.
- Add 50 μL of Griess Reagent Component A to each well containing the supernatant and standards.
- Incubate at room temperature for 10 minutes, protected from light.
- Add 50 μL of Griess Reagent Component B to each well.
- Incubate at room temperature for another 10 minutes, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.



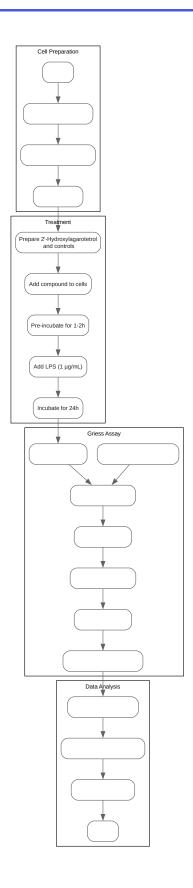




5. Data Analysis:

- Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.
- Generate a standard curve by plotting the absorbance versus the concentration of the sodium nitrite standards.
- Determine the concentration of nitrite in each sample by interpolating the absorbance values from the standard curve.
- Calculate the percentage of inhibition of nitric oxide production by **2'-Hydroxylagarotetrol** compared to the LPS-stimulated vehicle control.





Click to download full resolution via product page

Caption: Experimental workflow for the nitric oxide assay.



Conclusion

2'-Hydroxylagarotetrol is a structurally interesting natural product from agarwood with potential anti-inflammatory properties. While a complete physicochemical profile is yet to be established, this guide provides the currently available information and a strong hypothesis for its biological activity based on related compounds. The provided experimental protocol offers a clear path for researchers to investigate its therapeutic potential. Further studies are warranted to fully elucidate the physical, chemical, and pharmacological characteristics of this compound, which may lead to the development of novel anti-inflammatory agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols -NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the physical and chemical properties of 2'-Hydroxylagarotetrol?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381159#what-are-the-physical-and-chemical-properties-of-2-hydroxylagarotetrol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com